molecular formula C15H21N5O2 B2923866 N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide CAS No. 2223239-35-6

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide

Katalognummer B2923866
CAS-Nummer: 2223239-35-6
Molekulargewicht: 303.366
InChI-Schlüssel: YZXDQDRJCLHKOR-NWDGAFQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide, also known as DYRK1A inhibitor, is a synthetic compound that has gained significant attention in the scientific community due to its potential to treat various diseases.

Wirkmechanismus

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide inhibitor works by binding to the ATP-binding site of this compound and inhibiting its activity. This results in the downregulation of downstream signaling pathways that are involved in cellular processes such as cell proliferation and differentiation. The exact mechanism of action of this compound inhibitor is still under investigation, but it is believed to involve the regulation of protein expression and phosphorylation.
Biochemical and physiological effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve cognitive function in animal models of Down syndrome and Alzheimer's disease. Additionally, it has been shown to enhance insulin sensitivity and glucose uptake in adipocytes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide inhibitor in lab experiments is its specificity for this compound. This allows for the selective inhibition of this compound activity without affecting other kinases. However, one limitation of using this compound inhibitor is its low solubility in water, which can make it challenging to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide inhibitor. One direction is the development of more potent and selective inhibitors of this compound. Another direction is the investigation of the potential therapeutic applications of this compound inhibitor in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the exact mechanism of action of this compound inhibitor needs to be further elucidated to fully understand its potential therapeutic applications.

Synthesemethoden

The synthesis of N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide inhibitor involves several steps. The first step is the protection of the hydroxyl group in the 4-position of the oxane ring with a TBDMS group. The second step involves the reaction of the protected intermediate with 6-dimethylaminopyrimidin-4-amine in the presence of a coupling agent. The final step is the deprotection of the TBDMS group to obtain the final product. The overall yield of the synthesis is around 40%.

Wissenschaftliche Forschungsanwendungen

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of this compound, a protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Overexpression of this compound has been linked to several diseases, including Down syndrome, Alzheimer's disease, and cancer. Therefore, inhibition of this compound activity has been proposed as a potential treatment for these diseases.

Eigenschaften

IUPAC Name

N-[(3S,4S)-3-[[6-(dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-4-5-15(21)19-11-6-7-22-9-12(11)18-13-8-14(20(2)3)17-10-16-13/h8,10-12H,6-7,9H2,1-3H3,(H,19,21)(H,16,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXDQDRJCLHKOR-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCOCC1NC2=CC(=NC=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H]1CCOC[C@H]1NC2=CC(=NC=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.